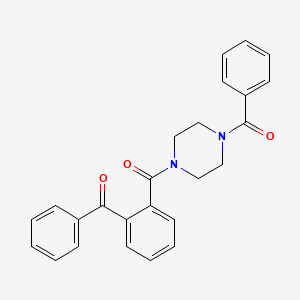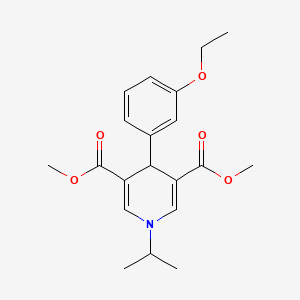
(2-benzoylphenyl)(4-benzoylpiperazino)methanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-benzoylphenyl)(4-benzoylpiperazino)methanone typically involves the reaction of 2-benzoylphenyl compounds with 4-benzoylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Benzoylphenyl)(4-benzoylpiperazino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoylphenyl or piperazino derivatives.
Scientific Research Applications
(2-Benzoylphenyl)(4-benzoylpiperazino)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-benzoylphenyl)(4-benzoylpiperazino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
(2-Benzoylphenyl)(4-benzyl-1-piperazinyl)methanone: Similar structure but with a benzyl group instead of a benzoyl group.
(4-Benzoylpiperazino)(2-thienyl)methanone: Contains a thienyl group instead of a benzoyl group.
Uniqueness
(2-Benzoylphenyl)(4-benzoylpiperazino)methanone is unique due to the presence of both benzoyl and piperazino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[2-(4-benzoylpiperazine-1-carbonyl)phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-23(19-9-3-1-4-10-19)21-13-7-8-14-22(21)25(30)27-17-15-26(16-18-27)24(29)20-11-5-2-6-12-20/h1-14H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNFHAKAAYEFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE](/img/structure/B3538130.png)
![methyl {7-[2-(5-chloro-2-thienyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3538135.png)
![ethyl 4-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate](/img/structure/B3538141.png)

![N-[4-bromo-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B3538152.png)
![methyl {4-methyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3538165.png)
![METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE](/img/structure/B3538175.png)
![N-(3-nitrophenyl)-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3538182.png)
![ethyl 3-{4,8-dimethyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B3538189.png)
![N-(2,4-difluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3538202.png)
![(5E)-3-(4-fluorobenzyl)-5-({2-[(4-nitrobenzyl)oxy]naphthalen-1-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B3538203.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-fluorobenzamide](/img/structure/B3538217.png)
![N-isopropyl-2-{[3-(4-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B3538218.png)
![METHYL 2-(7-{[(CYCLOHEXYLMETHYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE](/img/structure/B3538233.png)
